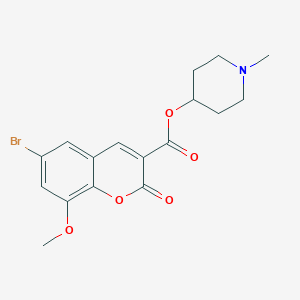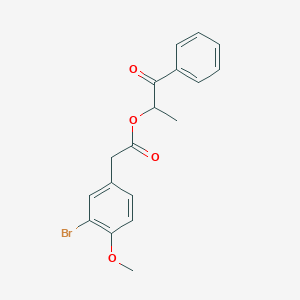
1,4-Bis(4-cyclohexylbenzenesulfonyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(4-cyclohexylbenzenesulfonyl)-1,4-diazepane, also known as JNJ-7925476, is a compound that has gained attention in the scientific community due to its potential use as a therapeutic agent.
Mecanismo De Acción
1,4-Bis(4-cyclohexylbenzenesulfonyl)-1,4-diazepane acts as a positive allosteric modulator of the GABA-A receptor, which is the main inhibitory neurotransmitter in the brain. By enhancing the activity of the GABA-A receptor, this compound increases the inhibitory tone in the brain, leading to its anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including increasing GABAergic neurotransmission, reducing glutamatergic neurotransmission, and increasing neurogenesis in the hippocampus. These effects are thought to contribute to its anxiolytic and antidepressant-like effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1,4-Bis(4-cyclohexylbenzenesulfonyl)-1,4-diazepane is its high selectivity for the GABA-A receptor, which reduces the risk of off-target effects. However, its low solubility in water can make it difficult to work with in lab experiments. Additionally, its anxiolytic and antidepressant-like effects have only been demonstrated in animal models, and further studies are needed to determine its efficacy in humans.
Direcciones Futuras
There are several future directions for the study of 1,4-Bis(4-cyclohexylbenzenesulfonyl)-1,4-diazepane. One area of interest is its potential use in the treatment of addiction, as studies have shown that it reduces drug-seeking behavior in animal models. Additionally, further studies are needed to determine its safety and efficacy in humans, as well as its potential use in combination with other therapies. Finally, the development of more soluble forms of this compound could improve its usability in lab experiments and clinical trials.
Métodos De Síntesis
The synthesis of 1,4-Bis(4-cyclohexylbenzenesulfonyl)-1,4-diazepane involves a multi-step process that begins with the reaction of 4-cyclohexylbenzenesulfonyl chloride with 1,4-diazepane to form 1-(4-cyclohexylbenzenesulfonyl)-4-diazepane. This intermediate is then reacted with 4-cyclohexylbenzenesulfonyl chloride to produce this compound. The final product is obtained through a purification process that involves recrystallization.
Aplicaciones Científicas De Investigación
1,4-Bis(4-cyclohexylbenzenesulfonyl)-1,4-diazepane has been studied for its potential use as a therapeutic agent in a variety of conditions, including anxiety, depression, and addiction. Studies have shown that this compound has anxiolytic and antidepressant-like effects in animal models, making it a promising candidate for the development of novel therapies for these conditions.
Propiedades
Fórmula molecular |
C29H40N2O4S2 |
|---|---|
Peso molecular |
544.8 g/mol |
Nombre IUPAC |
1,4-bis[(4-cyclohexylphenyl)sulfonyl]-1,4-diazepane |
InChI |
InChI=1S/C29H40N2O4S2/c32-36(33,28-16-12-26(13-17-28)24-8-3-1-4-9-24)30-20-7-21-31(23-22-30)37(34,35)29-18-14-27(15-19-29)25-10-5-2-6-11-25/h12-19,24-25H,1-11,20-23H2 |
Clave InChI |
DVEFRUAOSRZQQH-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C5CCCCC5 |
SMILES canónico |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C5CCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[(3,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288737.png)
![6-bromo-3-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B288739.png)




